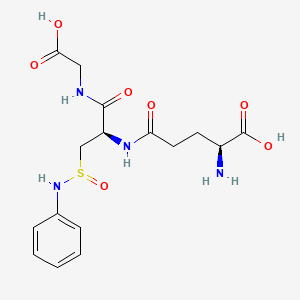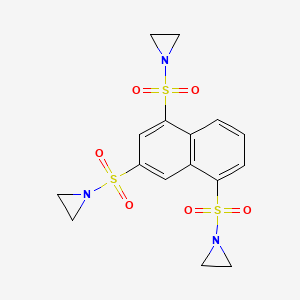
Aziridine, 1,1',1''-(1,3,5-naphthalenetriyltris(sulfonyl))tris-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NIOSH/CM8200000 is a compound referenced in the National Institute for Occupational Safety and Health (NIOSH) Manual of Analytical Methods. This compound is often used in various analytical methods for monitoring workplace exposure to hazardous substances. The NIOSH Manual of Analytical Methods provides detailed protocols for sampling and analyzing contaminants in workplace environments .
準備方法
The preparation methods for NIOSH/CM8200000 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the compound’s purity and effectiveness in analytical applications. Industrial production methods may vary, but they typically involve standardized procedures to maintain consistency and reliability .
化学反応の分析
NIOSH/CM8200000 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are carefully selected to achieve the desired outcomes. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
NIOSH/CM8200000 has a wide range of scientific research applications. In chemistry, it is used as a reference compound for analytical methods. In biology, it helps in studying the effects of hazardous substances on biological systems. In medicine, it aids in the development of diagnostic tools and therapeutic agents. In industry, it is used for monitoring workplace exposure to hazardous substances and ensuring compliance with safety regulations .
作用機序
The mechanism of action of NIOSH/CM8200000 involves its interaction with specific molecular targets and pathways. These interactions help in detecting and quantifying hazardous substances in various environments. The compound’s effectiveness is attributed to its ability to bind with specific analytes, allowing for accurate measurements and assessments .
類似化合物との比較
NIOSH/CM8200000 is unique in its application and effectiveness compared to similar compounds. Similar compounds include various reference standards used in analytical methods, such as deuterium oxide, methanol-d4, and dimethyl sulfoxide-d6. These compounds share some similarities in their use as reference standards but differ in their specific applications and properties .
特性
CAS番号 |
64294-97-9 |
|---|---|
分子式 |
C16H17N3O6S3 |
分子量 |
443.5 g/mol |
IUPAC名 |
1-[5,7-bis(aziridin-1-ylsulfonyl)naphthalen-1-yl]sulfonylaziridine |
InChI |
InChI=1S/C16H17N3O6S3/c20-26(21,17-4-5-17)12-10-14-13(16(11-12)28(24,25)19-8-9-19)2-1-3-15(14)27(22,23)18-6-7-18/h1-3,10-11H,4-9H2 |
InChIキー |
AEPRIEGUEVSEGY-UHFFFAOYSA-N |
正規SMILES |
C1CN1S(=O)(=O)C2=CC=CC3=C2C=C(C=C3S(=O)(=O)N4CC4)S(=O)(=O)N5CC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



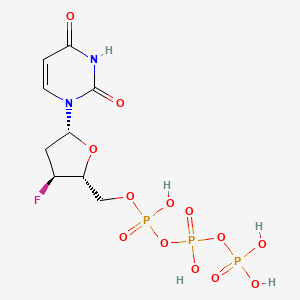
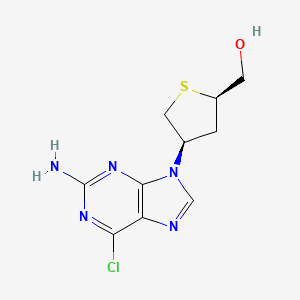
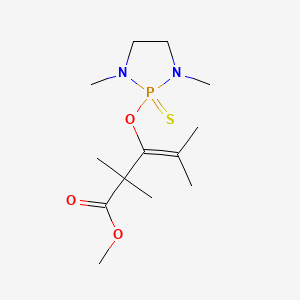
![4-[(4-Chlorophenyl)sulfonyl]benzoic acid](/img/structure/B12792704.png)
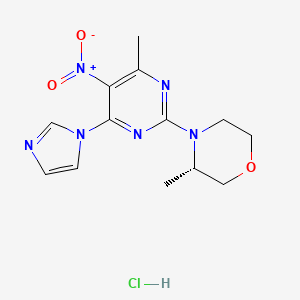

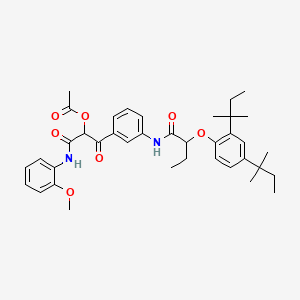


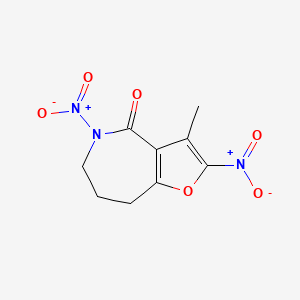
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-octoxyoxan-3-yl]acetamide](/img/structure/B12792732.png)
